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molecular formula C9H10O2 B1329709 2-(3-Methoxyphenyl)oxirane CAS No. 32017-77-9

2-(3-Methoxyphenyl)oxirane

Cat. No. B1329709
M. Wt: 150.17 g/mol
InChI Key: IJUUWUSPXYGGKY-UHFFFAOYSA-N
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Patent
US04011319

Procedure details

Following the procedure of Example 7 and employing 2.42 g. of sodium hydride, 9.46 g. of trimethylsulfonium iodide and 6.33 g. (0.046 mol) of m-methoxybenzaldehyde there is obtained m-methoxystyrene oxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I-].C[S+](C)C.[CH3:8][O:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[CH:13]1[O:15]C1>>[CH3:8][O:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[CH:13]=[O:15] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C2CO2)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].C[S+](C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.046 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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